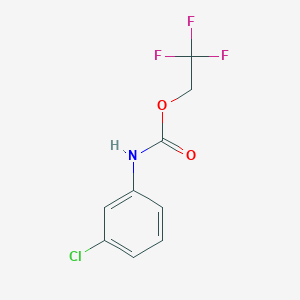
2-(3,4-Dimethylphenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethylphenoxy)propanoic acid is a chemical compound that is related to various research areas, including asymmetric synthesis, beta-blocker development, and glycoside synthesis. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs are extensively explored. These studies provide insights into the synthesis, molecular structure, and potential applications of compounds with a similar phenylpropanoic acid backbone.
Synthesis Analysis
The synthesis of related compounds involves several key strategies. For instance, the preparation of optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, which shares a similar dimethoxyphenyl group, is achieved through a Pictet-Spengler ring closure of an amino acid derivative without significant racemization . Additionally, the synthesis of beta-glucosides and alpha-mannosides using esters with a benzyloxyphenylpropanoate structure demonstrates the utility of neighboring group participation in glycoside synthesis . Furthermore, the development of cardioselective beta-blockers involves the synthesis of aryloxypropanols with a dimethoxyphenethyl group, indicating the relevance of the dimethoxyphenyl motif in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the structure of a cyano-containing dye derived from a dimethylaminophenyl group is elucidated using 1H NMR, 13C NMR, and FTIR spectroscopy . Additionally, the crystal structure of 2-(4-chlorophenoxy)propionic acid, which is structurally similar to the compound of interest, reveals an antiplanar conformation of the carboxylic acid group and specific hydrogen bonding patterns .
Chemical Reactions Analysis
The chemical reactivity of related compounds is explored in several contexts. Acid treatment of lignin-derived diols leads to the formation of diarylpropanones, showcasing the acid-catalyzed transformations of phenolic compounds . Moreover, the synthesis of dimethytin(IV) complexes with propanoate ligands and their stability across different temperatures is investigated through variable temperature NMR studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined through various analytical methods. A reverse phase HPLC method is developed for the separation of stereoisomers of a methylsulfonylphenyl-containing propanoic acid, highlighting the importance of chromatographic techniques in analyzing such compounds . The electronic properties of the synthesized dye are analyzed by UV-visible absorption spectroscopy, and its thermal stability is assessed using TG-DTA .
Wissenschaftliche Forschungsanwendungen
Summary of Application
“3-((4-Hydroxyphenyl)amino)propanoic Acid” derivatives have been synthesized as potential scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
Methods of Application
The synthesis involved the incorporation of a 4-hydroxyphenyl moiety with various substitutions to create a range of amino acid derivatives .
Results or Outcomes
The resultant novel 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Furthermore, these derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .
- Food Industry : As a food preservative, propanoic acid is commonly found in bread and other baked goods. It helps prevent mold and bacterial growth, thereby extending shelf life .
- Agriculture : It is also used as a mold inhibitor in animal feeds .
- Pharmaceutical Applications : Propanoic acid serves as an important building block in the production of several drugs and medications. Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .
- Food Industry : As a food preservative, propanoic acid is commonly found in bread and other baked goods. It helps prevent mold and bacterial growth, thereby extending shelf life .
- Agriculture : It is also used as a mold inhibitor in animal feeds .
- Pharmaceutical Applications : Propanoic acid serves as an important building block in the production of several drugs and medications. Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-10(6-8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOGKMYERRPYJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397459 |
Source


|
| Record name | 2-(3,4-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)propanoic acid | |
CAS RN |
25141-00-8 |
Source


|
| Record name | 2-(3,4-Dimethylphenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25141-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

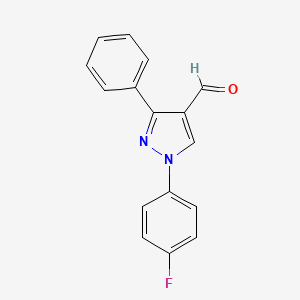
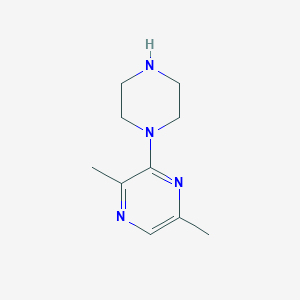
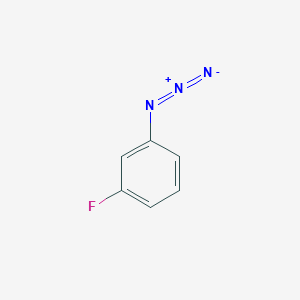
![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

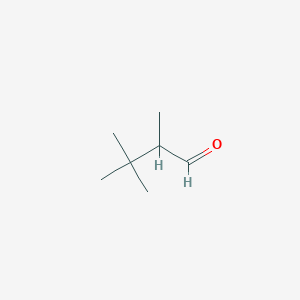

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)



